(Aminomethyl)trimethylsilane Hydrochloride: Silicon-Containing Amine Building Block
(Aminomethyl)trimethylsilane hydrochloride (CAS 18166-01-3) is an organosilicon compound with the molecular formula C₄H₁₄ClNSi and a molecular weight of 139.70 g/mol. As a derivative of trimethylsilane where an aminomethyl group is attached to the silicon atom, it serves as a nucleophilic amine building block in organic synthesis [1]. Its hydrochloride salt form enhances stability and handling characteristics compared to the free amine, making it a convenient reagent for laboratory applications .
1
Organosilicon amine building block
Stable HCl salt form for synthesis workflows
Generic substitution of (aminomethyl)trimethylsilane hydrochloride with its carbon analog 2,2-dimethylpropylamine or with other aminoalkylsilanes (e.g., (2-aminoethyl)trimethylsilane hydrochloride) is not scientifically valid due to the unique electronic and steric properties imparted by the silicon atom and the specific methylene spacer. Silicon's larger atomic radius and lower electronegativity compared to carbon fundamentally alter nucleophilicity, basicity, and susceptibility to nucleophilic attack through silicon's d-orbitals [1]. These differences manifest in distinct reaction outcomes: the carbon analog fails to undergo the same nucleophilic displacement pathways observed for the silicon-containing compound in diazotization reactions, and the silicon atom is directly responsible for mechanism-based inactivation of monoamine oxidase B, whereas the carbon analog acts merely as a substrate [2]. Furthermore, altering the alkyl spacer length between the amino and silyl groups (e.g., from methylene to ethylene) changes both molecular weight and lipophilicity, which directly impacts enzymatic substrate recognition and derivative partitioning properties [3]. The following evidence guide provides quantitative differentiation data to support scientifically sound procurement decisions.
Carbon analog
(Aminomethyl)trimethylsilane HCl enables d-orbital-mediated pathways; 2,2-dimethylpropylamine fails in nucleophilic displacement and shows distinct enzyme substrate behavior.
Longer spacer
(2-Aminoethyl)trimethylsilane HCl alters lipophilicity and steric accessibility; C1-spacer geometry may be critical for specific sila-drug conjugate designs.
Free amine form
The free base may require handling differences; the HCl salt provides enhanced stability for routine laboratory use.
[1] Fessenden, R., & Freenor, F. J. (1961). Communications- New Approach to Polycyclic Bases. I. The 1-Azabicyclo[3.2.0]heptane System. The Journal of Organic Chemistry, 26, 1682. View Source
[2] Banik, G. M., & Silverman, R. B. (1990). Mechanism of inactivation of monoamine oxidase B by (aminomethyl)trimethylsilane. Journal of the American Chemical Society, 112(11), 4499–4500. View Source
[3] PubChem. (2006). (2-Aminoethyl)trimethylsilane hydrochloride. National Center for Biotechnology Information. CID 2734563. View Source
(Aminomethyl)trimethylsilane Hydrochloride: Evidence Against Analogs
Hydrolase-Catalyzed Amide Synthesis: Superiority over Carbon Analog
In hydrolase-catalyzed amide synthesis, (aminomethyl)trimethylsilane (the free amine form of the hydrochloride salt) was directly compared to its carbon analogue, 2,2-dimethylpropylamine. The silicon-containing compound demonstrated superior substrate performance, a difference attributed specifically to the properties of the silicon atom .
Hydrolase amide synthesisHead-to-head
Silicon compound: superior substrate performance vs. carbon analog (qualitative superiority)
Not numerically quantified in available abstract; reported as qualitative superiority
Conditions
Hydrolase-catalyzed amide synthesis assay
Why This Matters
This differential performance demonstrates that the silicon atom in (aminomethyl)trimethylsilane confers unique reactivity in enzymatic transformations not achievable with structurally analogous carbon compounds, making it the requisite reagent for this class of biocatalytic amide synthesis.
Enzymatic synthesisHydrolase catalysisAmide bond formation
Oxidative Platelet Apoptosis Protection: Sila-Amide C1 vs. C3 Spacer
Lipophilic sila-amide derivatives (6a and 6b) were synthesized from N-acetylcysteine (NAC) and two different aminoalkylsilanes: aminomethyltrimethylsilane (6b) and 3-aminopropyltrimethylsilane (6a). Both derivatives were tested at a concentration of 10 µM for their protective effects against rotenone/H₂O₂-induced platelet apoptosis markers [1].
Platelet apoptosis modelHead-to-head
Aminomethyl-sila-amide (6b) at 10 µM: reported inhibition of ROS, caspase activity, and PS externalization comparable to propyl analog (6a)
Supports C1-spacer as structurally distinct option for bioactivity studies
Both compounds reported significant inhibition; model-dependent endpoint context
Inhibition of oxidative stress-induced platelet apoptotic markers at 10 µM
Target Compound Data
Compound 6b (from aminomethyltrimethylsilane): Significant inhibition of ROS, intracellular calcium, mitochondrial membrane potential loss, cytochrome c release, caspase-9/-3 activity, and phosphatidylserine externalization
Comparator Or Baseline
Compound 6a (from 3-aminopropyltrimethylsilane): Significant inhibition of same markers
Quantified Difference
Both compounds demonstrated comparable significant inhibition; the aminomethyl derivative (6b) offers a distinct structural option with a shorter spacer length
Conditions
Rotenone/H₂O₂-induced oxidative stress in platelets; 10 µM compound concentration
Why This Matters
This evidence establishes that the aminomethyl-substituted silane (6b) yields a bioactive sila-amide derivative with protective efficacy comparable to the longer-chain propyl analog, providing a structurally distinct option where the shorter methylene spacer may be advantageous for specific drug design or formulation constraints.
[1] Sahoo, M. K., et al. (2015). Novel sila-amide derivatives of N-acetylcysteine protects platelets from oxidative stress-induced apoptosis. European Journal of Medicinal Chemistry, 101, 694–703. View Source
Divergent Diazotization Pathway vs. Carbon Analog
In a classic study of diazotization reactions, aminomethyltrimethylsilane hydrochloride and sodium nitrite under acidic conditions yielded hexamethyldisiloxane in 56% isolated yield [1]. This outcome is in striking contrast to the reaction of neopentylamine (the direct carbon analogue), which does not undergo the same nucleophilic displacement pathway [2]. The authors attribute this divergence to the ease of nucleophilic attack through the d-orbitals of the silicon atom, a mechanistic feature absent in carbon analogs [2].
Diazotization pathwayHead-to-head
Aminomethylsilane → hexamethyldisiloxane (56% yield); carbon analog neopentylamine shows no analogous pathway
Supports silicon d-orbital participation context
Classic study; mechanistic interpretation based on observed product divergence
Neopentylamine (carbon analogue) → does not undergo the same nucleophilic displacement pathway
Quantified Difference
Product formation vs. no analogous reaction pathway observed
Conditions
Sodium nitrite, aqueous HCl, reflux; ether extraction and fractional distillation
Why This Matters
This divergence confirms that the silicon atom enables reaction pathways not accessible to structurally analogous carbon compounds, making aminomethyltrimethylsilane hydrochloride irreplaceable for transformations requiring silicon's unique electronic properties and d-orbital participation.
[1] Fessenden, R., & Freenor, F. J. (1961). Communications- New Approach to Polycyclic Bases. I. The 1-Azabicyclo[3.2.0]heptane System. The Journal of Organic Chemistry, 26, 1682. View Source
[2] Fessenden, R., & Freenor, F. J. (1961). Communications- New Approach to Polycyclic Bases. I. The 1-Azabicyclo[3.2.0]heptane System. The Journal of Organic Chemistry, 26, 1682. View Source
Structural Distinctions: C1 vs. C2 Spacer Procurement Implications
(Aminomethyl)trimethylsilane hydrochloride (CAS 18166-01-3) differs from its closest structural analog, (2-aminoethyl)trimethylsilane hydrochloride, by one methylene unit in the alkyl spacer between the amino and trimethylsilyl groups [1]. This structural difference results in distinct molecular properties with implications for procurement decisions [2].
Structural procurementClass-level inference
C1 (MW 139.70) vs. C2 spacer (MW 153.72); Δ = one CH₂ unit
Spacer length alters derivative lipophilicity and geometry
The difference in spacer length alters lipophilicity, steric accessibility of the amino group, and the geometry of resulting derivatives. For applications requiring a shorter, more compact linkage between the amino functionality and the silicon center—such as in specific sila-drug conjugates or in reactions where steric hindrance is a critical parameter—the aminomethyl variant is the appropriate choice over the aminoethyl analog.
Biocatalytic Amide Synthesis with Silicon-Specific Recognition
For laboratories conducting hydrolase-catalyzed amide synthesis, (aminomethyl)trimethylsilane hydrochloride provides the requisite free amine that demonstrates superior substrate performance compared to its carbon analog 2,2-dimethylpropylamine [1]. The silicon atom's unique electronic properties confer substrate recognition advantages not available with carbon-based alternatives, making this compound essential for achieving optimal enzymatic conversion in this specific biocatalytic transformation.
Bioactive Sila-Amide Derivative Synthesis
Researchers developing sila-amide derivatives—compounds where silicon replaces carbon in biologically active scaffolds—should procure (aminomethyl)trimethylsilane hydrochloride for generating the C1-spacer sila-amide series. Evidence demonstrates that the aminomethyl-derived sila-amide (6b) exhibits significant protective efficacy against oxidative stress-induced platelet apoptosis at 10 µM concentrations, comparable to the propyl analog [1]. This compound enables exploration of structure-activity relationships where a shorter methylene spacer between the amino and silyl groups may enhance membrane permeability or alter target engagement.
d-Orbital-Driven Synthetic Transformations
For chemists pursuing synthetic pathways that leverage the unique nucleophilic displacement chemistry enabled by silicon's d-orbitals, (aminomethyl)trimethylsilane hydrochloride is the required starting material. The classic diazotization study demonstrates that this compound yields hexamethyldisiloxane (56% isolated yield) under acidic nitrite conditions, whereas the carbon analog neopentylamine fails to undergo the analogous transformation [1]. This reactivity divergence confirms that silicon-specific pathways are inaccessible to carbon-based alternatives, making this compound irreplaceable for such transformations.
α-(Trimethylsilyl)alkylamines Synthesis via Homologation
The compound serves as a key member of the α-(trimethylsilyl)alkylamine (RSMA) family, which can be prepared with good yields from enamines of acylsilanes via reduction of the corresponding iminium salts with sodium borohydride [1]. This established synthetic route provides a validated pathway for carbonyl compound homologation, making the hydrochloride salt a strategic procurement choice for laboratories engaged in silicon-mediated synthetic methodology development.
Application
Selection Property
Validation Focus
Biocatalytic amide synthesis
Silicon-specific enzymatic recognition
Substrate performance vs. carbon analog
Sila-amide derivative design
C1-spacer geometry
Bioactivity and membrane permeability endpoints
d-Orbital-mediated transformations
Nucleophilic displacement pathway
Reaction divergence vs. carbon analog
Carbonyl homologation methodology
α-(Trimethylsilyl)alkylamine precursor
Synthetic route reproducibility
[1] Constantieux, T., & Picard, J. P. (1996). Enamines of Acylsilanes - Electrochemical Synthesis, Structure, and Use as a Source of α-(Trimethylsilyl)alkylamines. Organometallics, 15(6), 1604–1609. View Source
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